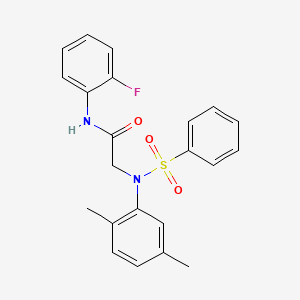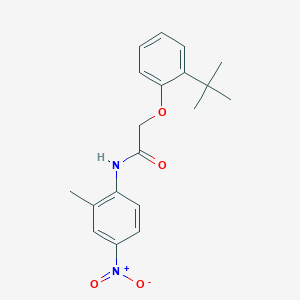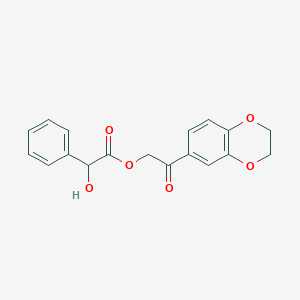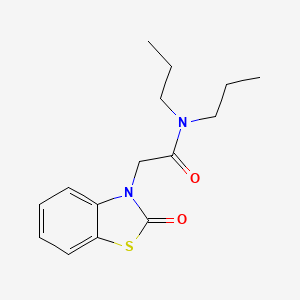
N~2~-(2,5-dimethylphenyl)-N~1~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(2,5-dimethylphenyl)-N~1~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as DFG-16, is a chemical compound with potential applications in scientific research. It belongs to the class of N-arylsulfonyl-N'-substituted glycine derivatives and has been synthesized by various methods.
Mécanisme D'action
DFG-16 acts as a competitive antagonist of the α3 glycine receptor subtype, binding to the orthosteric site of the receptor and preventing the binding of glycine, the endogenous agonist. This results in a decrease in the chloride ion influx and membrane hyperpolarization, leading to a reduction in neuronal excitability. DFG-16 has a higher affinity for the α3 glycine receptor subtype than for the α1 and α2 subtypes, which are mainly expressed in the spinal cord and brainstem, respectively.
Biochemical and Physiological Effects:
DFG-16 has been shown to have analgesic, anxiolytic, and anticonvulsant effects in animal models. It has also been shown to reduce ethanol consumption and preference in rats, suggesting a potential application in the treatment of alcohol addiction. DFG-16 has a low toxicity and does not affect motor coordination or learning and memory at therapeutic doses.
Avantages Et Limitations Des Expériences En Laboratoire
DFG-16 has several advantages as a research tool, including its selectivity for the α3 glycine receptor subtype, its high potency, and its low toxicity. However, it also has some limitations, such as its poor solubility in aqueous solutions and its instability in acidic conditions. These factors should be taken into account when designing experiments using DFG-16.
Orientations Futures
DFG-16 has the potential to be used in the development of novel drugs for the treatment of pain, anxiety, and addiction. Further studies are needed to investigate the pharmacokinetics and pharmacodynamics of DFG-16 in vivo, as well as its efficacy and safety in human trials. Moreover, the interaction between DFG-16 and other ligand-gated ion channels should be explored to identify potential drug targets. Finally, the synthesis of analogs of DFG-16 with improved properties, such as solubility and stability, may lead to the discovery of more potent and selective ligands for glycine receptors.
Méthodes De Synthèse
DFG-16 has been synthesized by various methods, including the reaction of N-(2-fluorophenyl)sulfonyl-2,5-dimethylaniline with N-phenylglycine in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Another method involves the reaction of 2,5-dimethyl-N-(2-fluorophenyl)sulfonylaniline with N-(phenylsulfonyl)glycine in the presence of a base, such as potassium carbonate (K~2~CO~3~) or triethylamine (TEA). The products were purified by column chromatography or recrystallization.
Applications De Recherche Scientifique
DFG-16 has been used as a research tool to study the role of glycine receptors in the central nervous system. It has been shown to selectively inhibit the α3 glycine receptor subtype, which is involved in pain processing, anxiety, and addiction. DFG-16 has also been used to study the interaction between glycine receptors and other ligand-gated ion channels, such as GABA~A~ receptors and nicotinic acetylcholine receptors. Furthermore, DFG-16 has been used to investigate the pharmacological properties of novel glycine receptor ligands and to screen for potential drug candidates.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O3S/c1-16-12-13-17(2)21(14-16)25(29(27,28)18-8-4-3-5-9-18)15-22(26)24-20-11-7-6-10-19(20)23/h3-14H,15H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJCUWAWZVWNMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC(=O)NC2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2,5-dimethylphenyl)-N-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 5-(acetyloxy)-2-[(dimethylamino)methyl]-1-methyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B5036219.png)
![4-(4-{[3-(2-hydroxyethyl)-4-(2-phenylethyl)-1-piperazinyl]methyl}phenyl)-3-butyn-1-ol](/img/structure/B5036230.png)
![4-(5-{[ethyl({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)amino]methyl}-2-thienyl)-2-methyl-3-butyn-2-ol](/img/structure/B5036235.png)


![5-({[2-(1-cyclohexen-1-yl)ethyl]amino}methylene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5036251.png)

![N-allyl-N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B5036287.png)

![3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B5036294.png)
![3-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide](/img/structure/B5036303.png)


![3-{5-[3-(acetylamino)phenoxy]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}propanoic acid](/img/structure/B5036315.png)